Superior Purity and Yield in a Patented Synthesis Method vs. Prior Art
A patented preparation method for the hydrochloride salt of 3-(Chloromethyl)-5-methylpyridine demonstrates a significant improvement over the prior art. The invention achieves a product purity of 99.6% and a yield of 90%, directly addressing the low purity issues of previous methods [1]. The prior art, cited within the patent, is described as having 'low safety' and 'low product purity' [1].
| Evidence Dimension | Product Purity |
|---|---|
| Target Compound Data | 99.6% (HPLC purity) |
| Comparator Or Baseline | Prior art method (product purity low) |
| Quantified Difference | Not quantifiable from the comparator side, but target compound purity is quantitatively defined as 99.6% |
| Conditions | HPLC: C18 column (4.6 x 250mm, 5 μm), acetonitrile-water (40:60) mobile phase, detection at 220 nm [1]. |
Why This Matters
For pharmaceutical intermediate procurement, a >99.5% purity reduces the risk of side reactions and simplifies downstream purification, directly impacting the cost and quality of the final drug product.
- [1] CN113121420A - Preparation method of rupatadine fumarate intermediate 5-methyl-3-chloromethyl pyridine hydrochloride. Google Patents, 2021. View Source
